molecular formula C15H10FNO2 B5637142 2-benzyl-5-fluoro-1H-isoindole-1,3(2H)-dione

2-benzyl-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5637142
M. Wt: 255.24 g/mol
InChI Key: ANNHHMVJIAKWIT-UHFFFAOYSA-N
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Description

The study of isoindole-1,3(2H)-dione derivatives is significant due to their diverse biological activities and applications in various fields of chemistry and pharmacology. These compounds have been explored for their potential as inhibitors, fluorophores, and in the development of new materials with unique physical and chemical properties.

Synthesis Analysis

Isoindole-1,3(2H)-dione derivatives can be synthesized through various chemical reactions, including photochemical cycloaddition, radical alkylation, and bromomethylation of precursor compounds. For example, a novel method for the synthesis of benzo[b][1,4]oxazin-6-yl-isoindoline-1,3-diones using amino resin as a scavenger reagent was demonstrated, highlighting the diversity in synthetic approaches for these compounds (Xiaoguang & Du-lin, 2005).

Molecular Structure Analysis

The molecular structures of these compounds vary significantly based on their substituents and the specific synthesis methods employed. For instance, compounds have been reported with different conformations and orientations of the benzyl and fluoro groups, influencing their molecular geometry and potentially their reactivity and physical properties.

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives participate in various chemical reactions, including nucleophilic substitution, ring opening, and intramolecular cyclization. These reactions are crucial for modifying the chemical structure and enhancing the desired physical or biological activities of these compounds. For example, the oxidation of certain derivatives to produce novel compounds with improved yields has been reported, illustrating the versatility of these compounds in chemical synthesis (Jamaleddini & Mohammadizadeh, 2017).

Physical Properties Analysis

The physical properties of isoindole-1,3(2H)-dione derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the presence of certain substituents can enhance the thermal stability and solvent polarity sensitivity of these compounds, as demonstrated in studies focusing on their photophysical behavior (Valat et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming interactions with biological targets, are key areas of interest. Derivatives of isoindole-1,3(2H)-dione have been explored for their potential as anticancer agents, highlighting the importance of specific functional groups in determining their activity against cancer cells (Tan et al., 2020).

properties

IUPAC Name

2-benzyl-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHHMVJIAKWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-fluoroisoindole-1,3-dione

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